molecular formula C14H18N4O2 B12000611 N'~1~,N'~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide

Cat. No.: B12000611
M. Wt: 274.32 g/mol
InChI Key: WCMOUKYTJBDRQY-UHFFFAOYSA-N
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Description

N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is a compound that belongs to the class of aroylhydrazones. These compounds are known for their potential to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is formed by the condensation of acetone with isophthalohydrazide, resulting in a Schiff base that can act as a ligand in metal coordination complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide typically involves the reaction of isophthalohydrazide with acetone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired Schiff base .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original hydrazide. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~3~-di(propan-2-ylidene)benzene-1,3-dicarbohydrazide is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This makes it particularly valuable in coordination chemistry and materials science. Its ability to act as a versatile ligand sets it apart from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

1-N,3-N-bis(propan-2-ylideneamino)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H18N4O2/c1-9(2)15-17-13(19)11-6-5-7-12(8-11)14(20)18-16-10(3)4/h5-8H,1-4H3,(H,17,19)(H,18,20)

InChI Key

WCMOUKYTJBDRQY-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)C(=O)NN=C(C)C)C

Origin of Product

United States

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